![molecular formula C27H22N2O B14377641 1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole CAS No. 89368-90-1](/img/structure/B14377641.png)
1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole is a complex organic compound belonging to the class of carbazoles. Carbazoles are aromatic heterocyclic organic compounds with a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole typically involves the alkylation of 1-methoxy-3-methylcarbazole. One method involves the reaction of 1-methoxy-3-methylcarbazole with pyrimidine-substituted (chloromethyl)phenylcarboxylic acid amides in the presence of sodium methoxide in dimethyl sulfoxide (DMSO) to yield novel derivatives .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve the distillation of coal tar, where carbazole concentrates in the anthracene distillate. This waste product is the major industrial source of carbazole . Selective crystallization from molten coal tar at high temperature or low pressure is a modern technique used for the production of carbazole .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction may yield various hydrogenated carbazole derivatives.
Applications De Recherche Scientifique
1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication and repair, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole include:
9H-Carbazole: An aromatic heterocyclic organic compound with a tricyclic structure.
Methyl 1-methoxy-9H-carbazole-3-carboxylate: A derivative of carbazole with a methoxy group and a carboxylate ester.
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: A carbazole derivative with an ethyl group and a methylmethanamine group.
Uniqueness
This compound is unique due to its specific structural features, including the presence of a methoxy group and a methylcarbazole moiety
Propriétés
Numéro CAS |
89368-90-1 |
|---|---|
Formule moléculaire |
C27H22N2O |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
1-methoxy-3-[(3-methylcarbazol-9-yl)methyl]-9H-carbazole |
InChI |
InChI=1S/C27H22N2O/c1-17-11-12-25-21(13-17)20-8-4-6-10-24(20)29(25)16-18-14-22-19-7-3-5-9-23(19)28-27(22)26(15-18)30-2/h3-15,28H,16H2,1-2H3 |
Clé InChI |
CLMSVAXELQDMBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC4=CC5=C(C(=C4)OC)NC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
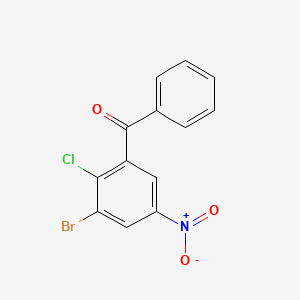
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
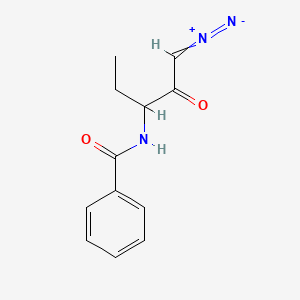
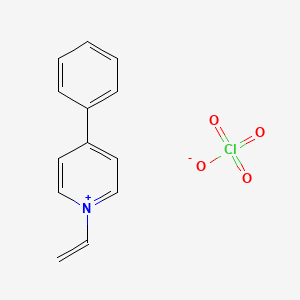
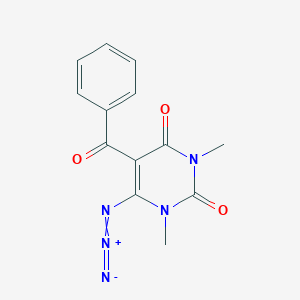
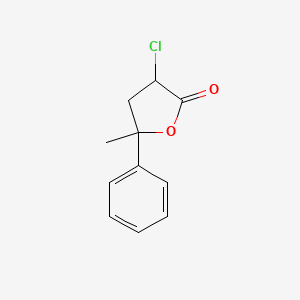

![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)
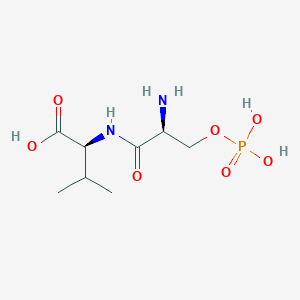
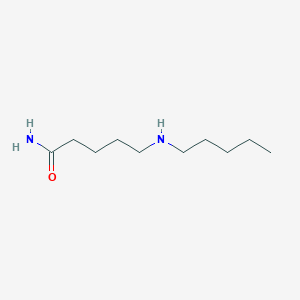
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)
